molecular formula C23H26N4O2S B4511885 N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide

Cat. No.: B4511885
M. Wt: 422.5 g/mol
InChI Key: DDTUNSFMHCYCIS-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide typically involves multiple steps. One common route includes the initial formation of the benzothiazole ring, followed by its attachment to a phenyl group. The piperidine ring is then introduced, and the final step involves the formation of the dicarboxamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzothiazole-containing molecules. Examples are:

  • N,N-Dimethylphenethylamine
  • N,N-Dimethylethylenediamine

Uniqueness

What sets N1,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-4-9-19-20(14-15)30-22(25-19)17-5-7-18(8-6-17)24-21(28)16-10-12-27(13-11-16)23(29)26(2)3/h4-9,14,16H,10-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTUNSFMHCYCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Reactant of Route 4
Reactant of Route 4
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide
Reactant of Route 6
N~1~,N~1~-dimethyl-N~4~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-1,4-dicarboxamide

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